N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-(1H-pyrazol-1-yl)butanamide
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Overview
Description
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that features a benzimidazole core, a phenylethyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Attachment of the Phenylethyl Group: This step involves the alkylation of the benzimidazole core with a phenylethyl halide under basic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Final Coupling: The final step involves coupling the benzimidazole-phenylethyl intermediate with the pyrazole moiety using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole core can undergo oxidation reactions to form various N-oxides.
Reduction: Reduction of the nitro groups on the benzimidazole can yield amines.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: N-oxides of benzimidazole derivatives.
Reduction: Amines from nitrobenzenes.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and antiviral agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole moiety.
Uniqueness
N-[1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to its combined benzimidazole and pyrazole structures, which confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C23H25N5O |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C23H25N5O/c1-27-21-12-6-5-11-19(21)26-23(27)20(17-18-9-3-2-4-10-18)25-22(29)13-7-15-28-16-8-14-24-28/h2-6,8-12,14,16,20H,7,13,15,17H2,1H3,(H,25,29) |
InChI Key |
HUWCCAUFHQJVFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)CCCN4C=CC=N4 |
Origin of Product |
United States |
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